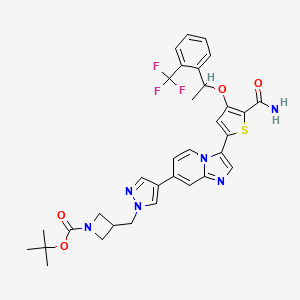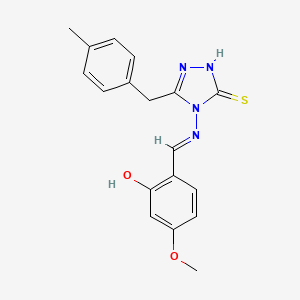
D-Glucose-18O-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-18O-2, also known as Glucose-18O-2, is a stable isotope-labeled compound of D-Glucose. D-Glucose is a monosaccharide and an essential carbohydrate in biology. It serves as a critical component of general metabolism and acts as a signaling molecule . The 18O labeling in this compound is used for various scientific research applications, particularly in metabolic studies and tracer experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Glucose-18O-2 involves the incorporation of the stable isotope 18O into the glucose molecule. This can be achieved through various synthetic routes, including electrophilic and nucleophilic radiofluorination reactions. Electrophilic radiofluorination involves the reaction of an electrophilic 18F source with electron-rich reactants like alkenes or aromatic rings to form carbon-18F bonds . Nucleophilic radiofluorination, on the other hand, involves the substitution of a leaving group with 18F .
Industrial Production Methods
Industrial production of this compound typically involves automated synthesis processes to ensure high purity and yield. The production process includes the use of specialized equipment and reagents to incorporate the 18O isotope into the glucose molecule efficiently .
Chemical Reactions Analysis
Types of Reactions
D-Glucose-18O-2 undergoes various chemical reactions, including:
Oxidation: Conversion of glucose to gluconic acid or glucuronic acid.
Reduction: Formation of sorbitol from glucose.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like acetic anhydride for acetylation or methyl iodide for methylation
Major Products Formed
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated or methylated glucose derivatives.
Scientific Research Applications
D-Glucose-18O-2 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track glucose metabolism.
Biology: Helps in studying cellular glucose uptake and utilization.
Medicine: Used in positron emission tomography (PET) imaging to diagnose and monitor diseases like cancer.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
D-Glucose-18O-2 exerts its effects by participating in metabolic pathways similar to those of regular glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis to produce energy molecules ATP and NADH . The 18O label allows researchers to track the metabolic fate of glucose in various biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-deoxy-D-glucose (18F-FDG): A glucose analog labeled with fluorine-18, widely used in PET imaging.
D-Glucose-18O: Another stable isotope-labeled glucose compound with a different labeling position.
Uniqueness
D-Glucose-18O-2 is unique due to its specific 18O labeling, which provides distinct advantages in metabolic studies and tracer experiments. Its stable isotope label allows for precise tracking and quantification of glucose metabolism, making it a valuable tool in various scientific research fields .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,6-tetrahydroxy-5-(18O)oxidanylhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i10+2 |
InChI Key |
GZCGUPFRVQAUEE-AWLKOUFESA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)[18OH])O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


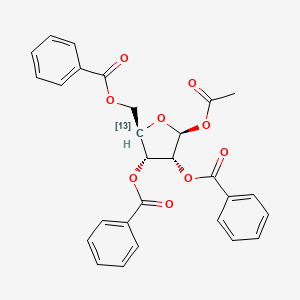



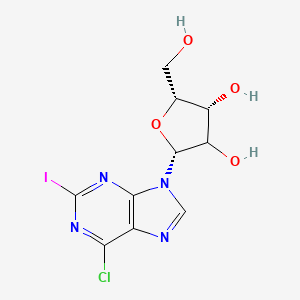
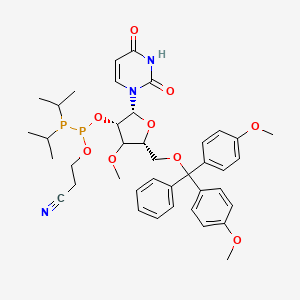

![(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12398616.png)

